![molecular formula C17H21N3O3S B2972078 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034462-62-7](/img/structure/B2972078.png)
3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
ATM Kinase Inhibition for Cancer Therapy
This compound has been identified as a potential inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase . ATM kinase plays a crucial role in the DNA damage response and its inhibition can potentiate the efficacy of DNA-damaging agents used in cancer therapy. The compound’s ability to inhibit ATM kinase could be leveraged to enhance the effectiveness of chemotherapy drugs like irinotecan and olaparib in treating cancers.
Synthesis of Complex Carbohydrates
The structural features of this compound make it a valuable building block for the synthesis of complex carbohydrates . Its protected galactopyranoside moiety can be utilized in the synthesis of oligosaccharides, which are important for studying carbohydrate-protein interactions and developing carbohydrate-based drugs.
Pharmacokinetic Enhancement
Modifications to the compound’s structure could lead to improved pharmacokinetic properties, such as increased volume of distribution and extended half-life . This would make it more effective as a drug candidate, allowing for lower doses and potentially fewer side effects.
Chemical Biology Probes
Researchers can use this compound as a chemical probe to study biological processes . By tracking its interaction with various proteins and enzymes, scientists can gain insights into cellular mechanisms and identify new targets for drug development.
Environmental Mutagen Research
The compound’s interaction with DNA repair pathways makes it a candidate for studying the effects of environmental mutagens on DNA integrity . It could be used to understand how cells respond to environmental stressors and develop strategies to mitigate DNA damage.
Wirkmechanismus
Target of action
Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft of neurons. Inhibiting this enzyme can increase the concentration of acetylcholine, which may be beneficial in conditions like Alzheimer’s disease .
Mode of action
1,2,4-oxadiazole derivatives as acetylcholinesterase inhibitors would work by binding to the active site of the enzyme, preventing it from breaking down acetylcholine .
Biochemical pathways
If it acts as an acetylcholinesterase inhibitor, it would affect the cholinergic pathway by increasing the concentration of acetylcholine in the synaptic cleft .
Result of action
If it acts as an acetylcholinesterase inhibitor, it could lead to increased levels of acetylcholine in the synaptic cleft, potentially improving neuronal communication .
Eigenschaften
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-15(8-11-24-14-4-2-1-3-5-14)18-12-16-19-17(20-23-16)13-6-9-22-10-7-13/h1-5,13H,6-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMWGGWOLCMTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.